rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis
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Overview
Description
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis is an organic compound with a unique stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced into the cyclopentane ring.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amines or amides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield different amines or amides.
Scientific Research Applications
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in receptor studies.
Industry: It can be used in the production of fine chemicals or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
Uniqueness
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis is unique due to its specific stereochemistry and the presence of both amino and N,N-dimethyl groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2728280-60-0 |
---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.7 |
Purity |
95 |
Origin of Product |
United States |
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